ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate
Description
Ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate is a synthetic carbamate derivative characterized by a unique structural framework combining a fluorinated aromatic ring, a ketone-functionalized cyclohexyl moiety, and an ethyl carbamate group. The 2-fluorophenyl group may enhance metabolic stability and lipophilicity, while the 2-oxocyclohexyl moiety could influence conformational flexibility and binding affinity to biological targets. The carbamate group (-O-CO-NH-) is a common pharmacophore known for its hydrolytic stability compared to esters, though its reactivity varies with substituents .
Properties
IUPAC Name |
ethyl N-[(2-fluorophenyl)-(2-oxocyclohexyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-2-21-16(20)18-15(11-7-3-5-9-13(11)17)12-8-4-6-10-14(12)19/h3,5,7,9,12,15H,2,4,6,8,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWHBVLJQYVMME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1CCCCC1=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate typically involves the reaction of ethyl carbamate with 2-fluorobenzaldehyde and 2-oxocyclohexylmethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate is a chemical compound with the molecular formula and a molecular weight of 293.34 g/mol. This compound is used in scientific research for its chemical properties.
Scientific Research Applications
This compound has a range of applications in scientific research:
- Chemistry It is used as a reagent in organic synthesis and as a building block for complex molecules.
- Biology It is studied for its potential biological activities and interactions with biomolecules.
- Medicine It is investigated for potential therapeutic properties and as a lead compound in drug discovery.
- Industry It is utilized in the development of new materials and chemical processes.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation It can be oxidized to form corresponding oxides.
- Reduction Reduction reactions can convert the compound into its reduced forms.
- Substitution The fluorophenyl group can undergo nucleophilic substitution reactions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reactions are typically conducted under controlled temperatures and pH conditions to achieve the desired products.
The biological activity of this compound is attributed to its interaction with molecular targets in biological systems. The fluorophenyl group enhances binding affinity to certain enzymes or receptors, while the oxocyclohexyl group influences the compound's conformation and reactivity. The carbamate functional group interacts with nucleophilic sites in biological molecules, potentially leading to inhibition or modulation of their activity.
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition: Studies indicate it may inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
- Receptor Binding: The compound has been investigated for its ability to bind to various receptors, suggesting potential therapeutic applications in pharmacology.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Activity: In vitro studies demonstrated that this compound exhibited cytotoxicity against various cancer cell lines, indicating its potential as an antitumor agent.
- Neuroprotective Effects: Research has suggested that it may possess neuroprotective properties, which could be relevant in neurodegenerative disease models.
- Anti-inflammatory Properties: The compound was also evaluated for its anti-inflammatory effects, showing promise in reducing inflammation in cellular models.
Data Table: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | Significant inhibition observed |
| Antitumor Activity | High cytotoxicity against cancer cell lines |
| Neuroprotective | Potential protective effects in neurodegeneration |
| Anti-inflammatory | Reduction in cellular inflammation |
Uniqueness
Mechanism of Action
The mechanism of action of ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound’s structural analogs can be categorized based on shared functional groups:
Key Observations :
- Fluorinated Aromatic Systems : The 2-fluorophenyl group in the target compound aligns with structural motifs in regulated substances like 25C-NBF HCl () and ortho-fluoroacrylfentanyl (), which are associated with enhanced receptor binding or metabolic resistance .
- Carbamate Variations: Ethyl carbamates (e.g., ethyl carbamate in ) generally exhibit lower carcinogenicity than vinyl carbamates, suggesting that substituent electronegativity and stability influence toxicity profiles . The target compound’s bulky substituents may reduce metabolic activation to reactive intermediates.
Physicochemical Properties (Inferred)
- Lipophilicity : The 2-fluorophenyl and cyclohexyl groups likely increase logP compared to simpler carbamates (e.g., ethyl carbamate, logP ~0.3), enhancing membrane permeability.
- Stability : Carbamates are generally resistant to hydrolysis compared to esters, but electron-withdrawing groups (e.g., fluorine) may accelerate degradation under basic conditions.
Biological Activity
Ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by its unique structure, which includes a fluorophenyl group and a cyclohexyl moiety. The synthesis typically involves the reaction of ethyl carbamate with 2-fluorobenzaldehyde and 2-oxocyclohexylmethylamine under controlled conditions. Common reagents include sodium hydride or potassium carbonate, with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) being used to facilitate the reaction .
The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances binding affinity to certain enzymes or receptors, while the oxocyclohexyl group influences the compound's conformation and reactivity. The carbamate functional group plays a crucial role in interacting with nucleophilic sites in biological molecules, potentially leading to inhibition or modulation of their activity .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : Studies have shown that it may inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
- Receptor Binding : The compound has been investigated for its ability to bind to various receptors, suggesting potential therapeutic applications in pharmacology .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an antitumor agent.
- Neuroprotective Effects : Research has suggested that it may possess neuroprotective properties, which could be relevant in neurodegenerative disease models .
- Anti-inflammatory Properties : The compound was also evaluated for its anti-inflammatory effects, showing promise in reducing inflammation in cellular models .
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Significant inhibition observed | , |
| Antitumor Activity | High cytotoxicity against cancer cell lines | , |
| Neuroprotective | Potential protective effects in neurodegeneration | , |
| Anti-inflammatory | Reduction in cellular inflammation | , |
Q & A
Q. What are the recommended synthetic methodologies for ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate?
Methodological Answer: The synthesis of carbamate derivatives typically involves:
- Catalyzed coupling : Reacting substituted alcohols with isocyanates in the presence of acidic catalysts (e.g., HCl in chloroform), as demonstrated in the synthesis of structurally related carbamates .
- Solvent selection : Chloroform or ethyl acetate are common solvents due to their compatibility with carbamate-forming reactions .
- Purification : Column chromatography (silica gel, light petroleum ether) or crystallization (chloroform:alcohol mixtures) ensures product purity .
Q. Key Steps Table :
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Alcohol + isocyanate + HCl (catalytic) | Carbamate bond formation | |
| 2 | Stirring in chloroform, 30 min | Reaction completion | |
| 3 | Column chromatography (silica gel) | Purification |
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy : Assign stereochemistry via / NMR, focusing on cyclohexyl and fluorophenyl proton environments .
- IR spectroscopy : Confirm carbamate C=O stretching (~1700 cm) and N-H bonds (~3300 cm) .
- X-ray crystallography : Resolve disorder in cyclohexane rings (e.g., occupancy ratios of 0.55:0.45) and hydrogen-bonding networks (N–H⋯O interactions) .
Q. What stability considerations are critical for handling this compound?
Methodological Answer:
- Storage : Use inert atmospheres (N) and low temperatures (-20°C) to prevent hydrolysis of the carbamate group .
- Lab conditions : Avoid prolonged exposure to moisture; stability tests under controlled humidity (40–60% RH) are recommended .
Advanced Research Questions
Q. How does the 2-fluorophenyl moiety influence biological activity in related carbamates?
Methodological Answer:
- SAR studies : Fluorine enhances lipophilicity and bioavailability, as seen in neuroactive carbamates (e.g., Retigabine, which targets neuronal K channels) .
- Target selectivity : Fluorine’s electron-withdrawing effects modulate binding to aromatic residues in enzyme active sites (e.g., NF-κB inhibition in anti-inflammatory candidates) .
Q. Fluorine Impact Table :
| Property | Effect | Example Compound | Reference |
|---|---|---|---|
| Lipophilicity | ↑ logP by ~0.5 units | Retigabine | |
| Metabolic stability | Resistance to CYP450 oxidation | Ortho-fluoroacrylfentanyl |
Q. How can crystallographic disorder in the cyclohexane ring be resolved?
Methodological Answer:
- Data collection : High-resolution X-ray diffraction (Mo-Kα radiation) at low temperatures (100 K) reduces thermal motion artifacts .
- Refinement : Use dual-occupancy models for disordered atoms (e.g., C10A/C10B in cyclohexane rings) with SHELXL software .
- Validation : Check residual electron density maps and R-factors (target: R < 0.05) .
Q. Crystallographic Parameters :
| Parameter | Value | Reference |
|---|---|---|
| Puckering (Q, θ) | 0.427 Å, 57.4° (major) | |
| Hydrogen bonds | N1–H1N1⋯O2 (2.02 Å) |
Q. What experimental strategies address conflicting data in SAR studies?
Methodological Answer:
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
- Computational modeling : Perform MD simulations to assess fluorophenyl interactions with hydrophobic pockets (e.g., CXCR3 allosteric sites) .
- Control compounds : Include non-fluorinated analogs to isolate fluorine-specific effects .
Q. How can researchers optimize yield in multi-step syntheses?
Methodological Answer:
- Flow chemistry : Implement continuous reactors for esterification/cyclization steps, improving efficiency over batch methods .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) for carbamate formation efficiency .
- In-line analytics : Use FTIR or HPLC to monitor reaction progress and minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
